molecular formula C23H29NO4 B402135 Propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B402135
M. Wt: 383.5g/mol
InChI Key: VZSREQDJJQVHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with various substituents, including a propyl group, a methyloxyphenyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-(methyloxy)benzaldehyde with cyclohexanone in the presence of a base can form an intermediate, which is then subjected to further reactions to introduce the propyl and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and selective functional group transformations are often employed. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target proteins and affecting cellular pathways. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Propyl 4-[2,3-bis(methyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyloxyphenyl group, in particular, can influence its reactivity and interactions with biological targets, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5g/mol

IUPAC Name

propyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H29NO4/c1-6-10-28-22(26)19-14(2)24-17-12-23(3,4)13-18(25)21(17)20(19)15-8-7-9-16(11-15)27-5/h7-9,11,20,24H,6,10,12-13H2,1-5H3

InChI Key

VZSREQDJJQVHBC-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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